molecular formula C9H12N2O B2405275 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1541630-70-9

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B2405275
CAS No.: 1541630-70-9
M. Wt: 164.208
InChI Key: QNJGGBCYTQGESG-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity and is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid and formaldehyde can yield the desired benzimidazole derivative . Another method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-methanol.

    Substitution: N-alkylated or N-acylated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to its specific structural features, including the tetrahydro modification and the presence of an aldehyde group. These modifications can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJGGBCYTQGESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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